![molecular formula C18H14N2O2S B1225854 4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid CAS No. 477854-59-4](/img/structure/B1225854.png)
4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Descripción general
Descripción
"4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid" is a compound of interest within the realm of organic chemistry, particularly in the study of pyrimidine derivatives. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to pyridine and benzene. They are important in many biological processes, making them significant for chemical synthesis, especially in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various strategies, including the reaction of substituted benzaldehydes with thiourea or amidine derivatives to form the pyrimidine core. The introduction of the sulfanyl group typically involves thiolation reactions, where halogenated precursors react with thiols or thiolate sources. Advanced techniques may utilize palladium-catalyzed cross-coupling reactions for introducing aryl groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including "4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid", is characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR spectroscopy. Crystallography provides insights into the arrangement of atoms within the molecule, revealing aspects like bond lengths, angles, and the overall geometry of the pyrimidine core and its substituents.
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. The presence of the sulfanyl group can influence the reactivity of the compound, making it a potential candidate for further functionalization. Their chemical properties are often studied in the context of their reactivity towards different chemical reagents, light, and heat.
Physical Properties Analysis
The physical properties of pyrimidine derivatives are crucial for their application in different fields. This includes solubility in various solvents, melting points, and crystalline structure. Such properties are determined using techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD).
Chemical Properties Analysis
Chemically, pyrimidine derivatives exhibit a range of behaviors due to their aromatic nature and the presence of substituents. These can affect their acidity, basicity, and stability under various conditions. Computational studies, including density functional theory (DFT), provide insights into the electronic structure, which is pivotal for understanding their chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- 4-Thiopyrimidine derivatives, including variants similar to 4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid, have been synthesized and structurally characterized. These compounds, with varying substituents, show distinct hydrogen-bond interactions and molecular conformations, as analyzed through spectroscopic methods and X-ray diffraction (Stolarczyk et al., 2018).
Potential Inhibitors of Thymidylate Synthase
- Derivatives of 4-thiopyrimidine have been synthesized as potential inhibitors of thymidylate synthase (TS), with promising antitumor and antibacterial properties. These compounds, including 4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid, have shown varied potency against different TS enzymes and cancer cell lines (Gangjee et al., 1996).
Structural Insights for Dihydrofolate Reductase Inhibitors
- Structural insights into 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, similar to the subject compound, suggest potential as human dihydrofolate reductase (DHFR) enzyme inhibitors. These compounds show distinct conformational features and intermolecular interactions, relevant for their inhibitory potential (Al-Wahaibi et al., 2021).
Biological Activities of Heterocyclic Systems
- Heterocyclic systems with a pyrimidine nucleus, like 4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid, display a broad spectrum of biological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties, as synthesized and characterized through various methods (Bassyouni & Fathalla, 2013).
Propiedades
IUPAC Name |
4-(3-methylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-12-6-5-9-14(10-12)23-17-15(18(21)22)11-19-16(20-17)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZKRLFCDSILPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





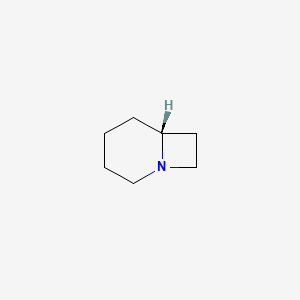
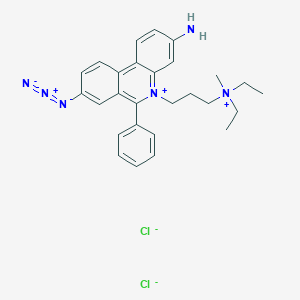


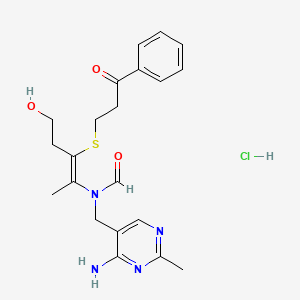
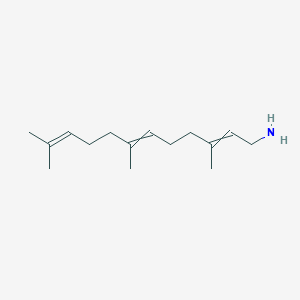


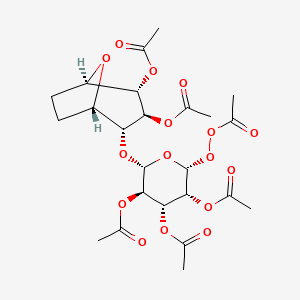
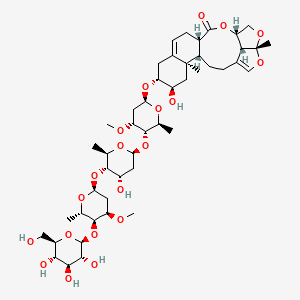

![3-Methyl-1-(3-propan-2-yloxypropylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B1225793.png)